molecular formula C7H4Cl2F2 B8226614 2-Chloro-3,4-difluorobenzyl chloride

2-Chloro-3,4-difluorobenzyl chloride

Cat. No.: B8226614
M. Wt: 197.01 g/mol
InChI Key: CJTBWWSZKBLXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,4-difluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-difluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 3,4-difluorotoluene with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the benzylic position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-difluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-3,4-difluorobenzyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups at the benzylic position .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,4-difluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBWWSZKBLXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.